5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
4-fluoro-2-methoxyphenylboronic acid . It has the molecular formula C7H8BFO3 and a molecular weight of 169.95 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-fluoro-2-methoxyphenylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-fluoro-2-methoxyphenyl magnesium bromide with trimethyl borate , followed by hydrolysis. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of 4-fluoro-2-methoxyphenylboronic acid often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution Reactions: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
4-fluoro-2-methoxyphenylboronic acid has numerous applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and methoxy substituents, making it less reactive in certain reactions.
4-fluorophenylboronic Acid: Lacks the methoxy group, which can influence its reactivity and solubility.
2-methoxyphenylboronic Acid: Lacks the fluorine substituent, affecting its electronic properties.
Uniqueness: 4-fluoro-2-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. These substituents can significantly influence the compound’s reactivity, solubility, and overall chemical behavior, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
5,7-dimethyl-4H-imidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-4-3-5(2)10-7-6(4)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWZSXPEMUKYIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NC(=N2)N)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=NC(=N2)N)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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